

# Interpreting the $^1\text{H}$ and $^{13}\text{C}$ NMR Spectra of Vinyl Octanoate: A Comparative Guide

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## Compound of Interest

Compound Name: *Vinyl octanoate*

Cat. No.: *B1583061*

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This guide provides a detailed analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **vinyl octanoate**. The interpretation is based on established chemical shift values and coupling constant principles for vinyl esters and long-chain alkanoates. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

## Predicted $^1\text{H}$ NMR Spectral Data of Vinyl Octanoate

The  $^1\text{H}$  NMR spectrum of **vinyl octanoate** is predicted to exhibit distinct signals corresponding to the vinyl and octanoate moieties. The vinyl group protons appear in the downfield region due to the deshielding effect of the double bond and the adjacent oxygen atom. The protons of the octanoate chain are observed in the upfield region, with chemical shifts influenced by their proximity to the carbonyl group.

Signal Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
H-a	~7.28	dd	1H	$J_{ac} \approx 14.0$ Hz, $J_{ab} \approx 6.3$ Hz
H-c	~4.85	dd	1H	$J_{ac} \approx 14.0$ Hz, $J_{bc} \approx 1.5$ Hz
H-b	~4.55	dd	1H	$J_{ab} \approx 6.3$ Hz, $J_{bc} \approx 1.5$ Hz
H-2	~2.35	t	2H	$J \approx 7.5$ Hz
H-3	~1.65	p	2H	$J \approx 7.5$ Hz
H-4, H-5, H-6	~1.30	m	6H	-
H-7	~1.30	m	2H	-
H-8	~0.90	t	3H	$J \approx 7.0$ Hz

Note: The predicted chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

## Predicted $^{13}\text{C}$ NMR Spectral Data of Vinyl Octanoate

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the ester is the most downfield signal, while the carbons of the alkyl chain are found in the upfield region.

Signal Assignment	Chemical Shift ( $\delta$ , ppm)
C-1 (C=O)	~173.0
C-a (=CH-O)	~141.5
C-b (=CH <sub>2</sub> )	~97.5
C-2 (-CH <sub>2</sub> -C=O)	~34.5
C-3	~25.0
C-4	~29.0
C-5	~29.0
C-6	~31.5
C-7	~22.5
C-8 (-CH <sub>3</sub> )	~14.0

Note: The predicted chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

## Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of a liquid sample such as **vinyl octanoate** is outlined below.

### 1. Sample Preparation:

- Dissolve approximately 5-10 mg of **vinyl octanoate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
- For <sup>13</sup>C NMR, a more concentrated solution (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta$  = 0.00 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

## 2. Instrument Parameters:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Nuclei:  $^1\text{H}$  and  $^{13}\text{C}$ .
- Temperature: 298 K (25 °C).

### • $^1\text{H}$ NMR Parameters:

- Pulse sequence: Standard single-pulse experiment.
- Spectral width: ~12-15 ppm.
- Acquisition time: ~2-3 seconds.
- Relaxation delay: 1-5 seconds.
- Number of scans: 8-16.

### • $^{13}\text{C}$ NMR Parameters:

- Pulse sequence: Standard single-pulse experiment with proton decoupling.
- Spectral width: ~220-240 ppm.
- Acquisition time: ~1-2 seconds.
- Relaxation delay: 2-5 seconds.
- Number of scans: 1024 or more, depending on the sample concentration.

## 3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.

- Perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.
- Analyze the multiplicities and coupling constants in the  $^1\text{H}$  NMR spectrum.

## Visualization of Vinyl Octanoate with NMR Assignments

The following diagram illustrates the structure of **vinyl octanoate** with the proton and carbon atoms labeled according to the assignments in the data tables.

Caption: Molecular structure of **vinyl octanoate** with atom labeling for NMR assignments.

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